Neutrophil Activation Profile: Rank Order Potency for Lysosomal Enzyme Secretion and Superoxide Production
PAF C-18:1 demonstrates a superior potency to PAF C-18:0 in inducing two key neutrophil inflammatory functions: lysosomal enzyme secretion and superoxide (O2-) production. In a head-to-head comparison, 18:0-AGEPC was found to be 75-fold and 40-fold less potent than 18:1-AGEPC for inducing lysozyme and beta-glucuronidase secretion, respectively [1]. For O2- production, 18:0-AGEPC was 10-fold less active than 18:1-AGEPC [1]. The overall rank order of potency was established as 18:1- ≥ 16:0- ≫ 18:0-AGEPC, highlighting the critical importance of the double bond at the 9-position in the alkyl chain for these activities [1].
| Evidence Dimension | Lysosomal enzyme secretion (Lysozyme & beta-glucuronidase) and Superoxide (O2-) production potency in human neutrophils |
|---|---|
| Target Compound Data | PAF C-18:1 (18:1-AGEPC) |
| Comparator Or Baseline | PAF C-18:0 (18:0-AGEPC) and PAF C-16:0 (16:0-AGEPC) |
| Quantified Difference | 18:0-AGEPC was 75-fold less potent than 18:1-AGEPC for lysozyme secretion and 40-fold less for beta-glucuronidase secretion. 18:0-AGEPC was 10-fold less active than 18:1-AGEPC for O2- production. Overall rank order: 18:1- ≥ 16:0- ≫ 18:0-AGEPC. |
| Conditions | In vitro assays with human neutrophilic polymorphonuclear leukocytes (PMN). |
Why This Matters
For researchers studying neutrophil-driven inflammation or screening for PAFR antagonists, using PAF C-18:1 is essential for observing maximal secretory and oxidative burst responses, which would be significantly muted if the PAF C-18:0 analog were used instead.
- [1] Pinckard RN, Showell HJ, Castillo R, Lear C, Breslow R, McManus LM, Woodard DS, Ludwig JC. Differential responsiveness of human neutrophils to the autocrine actions of 1-O-alkyl-homologs and 1-acyl analogs of platelet-activating factor. J Immunol. 1992 Jun 1;148(11):3528-35. PMID: 1316919. View Source
